molecular formula C18H15NO2S B135630 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-29-5

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B135630
M. Wt: 309.4 g/mol
InChI Key: NUZUQUYTGKCFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, also known as PTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds and has been shown to possess a range of biological activities that make it an attractive candidate for various research studies.

Mechanism Of Action

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of the enzyme peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and glucose homeostasis. By inhibiting PPARγ, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Biochemical And Physiological Effects

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the inhibition of inflammation. These effects make 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its high potency and specificity for PPARγ inhibition. This allows researchers to investigate the effects of PPARγ inhibition on various biological processes with a high degree of precision. However, one of the main limitations of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, including:
1. Investigation of the effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid on other biological processes beyond PPARγ inhibition, such as the modulation of other nuclear receptors or the regulation of non-nuclear targets.
2. Development of more water-soluble analogs of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that can be more easily administered in experimental settings.
3. Investigation of the potential therapeutic applications of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in the treatment of various diseases beyond metabolic disorders, such as cancer or neurodegenerative diseases.
4. Investigation of the potential synergistic effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid with other compounds or drugs, particularly those that target related biological pathways.
In conclusion, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PPARγ inhibition make it an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases. While there are some limitations to its use in experimental settings, there are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that could lead to new insights into its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-phenylthiazol-2-amine with 4-bromo-1-phenylpropane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid as a white solid with a melting point of 156-158°C.

Scientific Research Applications

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. One of the main areas of research has been the investigation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid's mechanism of action and its effects on various biological processes.

properties

CAS RN

132483-29-5

Product Name

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)

InChI Key

NUZUQUYTGKCFIH-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.